Octylphosphonic dichloride

概要

説明

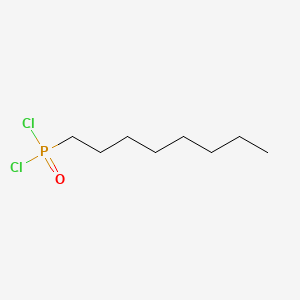

Octylphosphonic dichloride is an organophosphorus compound with the molecular formula C8H17Cl2OP. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by an octyl group and two chlorine atoms. This compound is primarily used in the synthesis of other organophosphorus compounds and has applications in various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: Octylphosphonic dichloride can be synthesized through the reaction of octylphosphonic acid with thionyl chloride. The reaction typically involves refluxing octylphosphonic acid with an excess of thionyl chloride at elevated temperatures (around 50°C) for several hours. The reaction mixture is then left overnight, and the excess thionyl chloride is removed under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

化学反応の分析

Hydrolysis Reactions

Octylphosphonic dichloride undergoes rapid hydrolysis in aqueous environments to form octylphosphonic acid (C₈H₁₇P(O)(OH)₂). This reaction proceeds via nucleophilic substitution:

Key findings:

-

Hydrolysis is exothermic and releases HCl, requiring controlled conditions to prevent side reactions .

-

The reaction forms stable monolayers on metal oxides (e.g., TiO₂, hydroxyapatite) through condensation with surface hydroxyl groups .

Esterification with Alcohols

The dichloride reacts with alcohols to produce phosphonic acid esters. For example, reaction with diethylene glycol monomethyl ether yields water-soluble esters:

Conditions :

-

Conducted in tetrahydrofuran (THF) with triethylamine to neutralize HCl .

-

Yields exceed 80% with stoichiometric alcohol and inert atmosphere .

Reactions with Organometallic Reagents

This compound participates in alkylation and arylation reactions. Studies using Grignard reagents (RMgX) and organozinc compounds (R₂Zn) reveal selectivity challenges:

Table 1: Product Distribution in Reactions with Organometallics

| Reagent | Equiv | % this compound (9a) | % Dioctylphosphinic Chloride (10a) |

|---|---|---|---|

| RMgX (C₈H₁₇MgBr) | 1 | 9% | 43% |

| R₂Zn (C₈H₁₇)₂Zn | 0.5 | 73% | <1% |

Key Insights :

-

Grignard reagents favor disubstitution due to Lewis acid catalysis, forming 10a .

-

Organozinc reagents enable selective monosubstitution (73% yield) under mild conditions .

Surface Modification of Inorganic Materials

This compound forms self-assembled monolayers (SAMs) on metal oxides via condensation:

Applications :

科学的研究の応用

Corrosion Inhibition

Overview : Octylphosphonic dichloride is primarily recognized for its effectiveness as a corrosion inhibitor in metalworking fluids and coatings. Its ability to form stable films on metal surfaces helps protect against localized corrosion.

Case Study : A study evaluated the synergistic effects of octylphosphonic acid (OPA) with 2-mercaptobenzimidazole (MBI) on the localized corrosion of aluminum alloy AA2024 in chloride solutions. The results indicated that while OPA alone did not prevent pitting corrosion, it significantly reduced anodic activity during immersion tests, demonstrating its role as a protective agent in corrosive environments .

Data Table: Corrosion Inhibition Performance

| Inhibitor | Concentration (mM) | Anodic Current Density (µA/cm²) | Remarks |

|---|---|---|---|

| OPA | 1 | 28 | Localized corrosion observed |

| MBI + OPA | 1 | Reduced | Effective at reducing corrosion rates |

| Control | N/A | High | No inhibitors present |

Surface Modification

Overview : this compound is used for modifying surfaces of various materials, including metals and ceramics. It enhances the hydrophobic properties of surfaces, making them more resistant to water and contaminants.

Application Example : In a study focusing on the surface modification of calcium fluoroapatite, this compound was employed to improve the material's hydrophobicity. The treatment resulted in significant changes to the surface characteristics, which could enhance the material's performance in biomedical applications .

Chemical Synthesis

Overview : The compound serves as a precursor for synthesizing various organophosphonates and phosphonic acids through reactions with alcohols and other nucleophiles.

Synthesis Methodology : this compound can react with alcohols to form monoesters of octylphosphonic acid. This reaction is facilitated by triethylamine as a catalyst, yielding products that exhibit useful properties in different applications .

Data Table: Synthesis of Octylphosphonic Acid Esters

| Reactant | Product | Reaction Conditions |

|---|---|---|

| This compound + Alcohol | Monoester of octylphosphonic acid | Triethylamine catalyst |

| Octylbromide + Triethyl phosphite | Octylphosphonic acid | Gentle reaction conditions |

Environmental Applications

Overview : The environmental implications of using this compound are also notable. Its derivatives have been explored for use in water-soluble metalworking fluids, which reduce environmental impact compared to traditional fluids .

作用機序

The mechanism of action of octylphosphonic dichloride involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of esters and other derivatives. The compound’s ability to form stable bonds with metals and other substrates underlies its use in surface modification and corrosion inhibition .

類似化合物との比較

Phosphoryl Chloride (POCl3): Used in similar substitution reactions but lacks the octyl group.

Octylphosphonic Acid: The parent compound from which octylphosphonic dichloride is derived.

Phosphonic Acid Esters: Similar in structure but with different alkyl or aryl groups.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the octyl group, which imparts distinct properties compared to other phosphonic acid derivatives. Its ability to form stable esters and its application in surface modification and corrosion inhibition make it a valuable compound in various industrial and research settings .

生物活性

Octylphosphonic dichloride (OPD) is a phosphonic acid derivative that has garnered attention in various fields, including materials science and biochemistry. Its unique chemical structure allows it to interact with biological systems, making it a compound of interest in research on surface modification, drug delivery, and potential toxicity.

- Molecular Formula : C8H18Cl2O2P

- Molecular Weight : 227.1 g/mol

- Structure : OPD features a phosphonic acid group attached to an octyl chain, which influences its solubility and reactivity.

1. Toxicity and Safety Profile

The biological activity of OPD is closely related to its toxicity. Studies indicate that OPD may exhibit acute toxicity upon exposure, particularly through oral ingestion or skin contact. The compound is classified under several hazard categories, including:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Corrosion : Causes severe skin burns (H314).

- Specific Target Organ Toxicity : May cause damage to organs through prolonged or repeated exposure (H373) .

The biological effects of OPD can be attributed to its ability to form complexes with metal ions and other biomolecules. This property may influence cellular processes such as:

- Cell Membrane Interaction : OPD can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : The presence of phosphonic acid groups can inhibit certain enzymes by mimicking phosphate substrates, leading to disruptions in metabolic pathways.

1. Studies on Surface Modification

Research has demonstrated that OPD can be utilized for surface modification of materials such as titanium oxide and aluminum oxide. These modifications enhance the materials' properties for applications in catalysis and sensor technology. For instance:

- A study showed that octylphosphonic acid layers could improve the thermal stability and photocatalytic activity of titania powders .

2. Drug Delivery Systems

OPD's ability to form stable complexes with drugs has been explored for enhancing drug delivery systems. By modifying polymeric matrices with OPD, researchers have achieved better dispersion and controlled release profiles for various therapeutic agents .

Case Study 1: Surface Functionalization

In a study focusing on the self-assembly of n-octylphosphonic acid layers on aluminum oxide, researchers found that these layers improved the substrate's hydrophobicity and stability under various environmental conditions. This functionalization is crucial for applications in biosensors and electronic devices .

Case Study 2: Toxicological Assessment

A comprehensive assessment of OPD's toxicity was conducted using animal models. Results indicated significant adverse effects on liver function when exposed to high concentrations, highlighting the need for careful handling and risk assessment in industrial applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-dichlorophosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCRCDXILKTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184928 | |

| Record name | Octylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-94-1 | |

| Record name | P-Octylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。